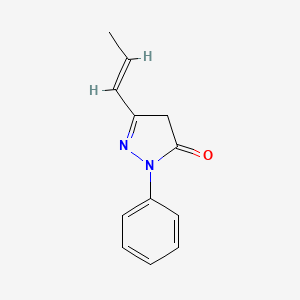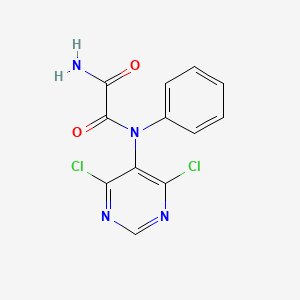
4(3H)-Quinazolinethione, 3-(4-methylphenyl)-2-(2-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-2-yl)-3-(p-tolyl)quinazoline-4(3H)-thione is a heterocyclic compound that features a quinazoline core structure with a pyridine and a p-tolyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-3-(p-tolyl)quinazoline-4(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with p-tolyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyridin-2-yl)-3-(p-tolyl)quinazoline-4(3H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The pyridine and p-tolyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by bases like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2-(Pyridin-2-yl)-3-(p-tolyl)quinazoline-4(3H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 2-(Pyridin-2-yl)-3-(p-tolyl)quinazoline-4(3H)-thione depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other regulatory proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)quinazoline-4(3H)-thione: Lacks the p-tolyl group, which may affect its biological activity and chemical properties.
3-(p-Tolyl)quinazoline-4(3H)-thione: Lacks the pyridine group, which can influence its binding affinity and specificity.
2-(Pyridin-2-yl)-3-phenylquinazoline-4(3H)-thione: Similar structure but with a phenyl group instead of a p-tolyl group, which can alter its electronic properties and reactivity.
Uniqueness
2-(Pyridin-2-yl)-3-(p-tolyl)quinazoline-4(3H)-thione is unique due to the presence of both pyridine and p-tolyl groups, which can enhance its binding interactions and modulate its chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
61351-66-4 |
|---|---|
Formule moléculaire |
C20H15N3S |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
3-(4-methylphenyl)-2-pyridin-2-ylquinazoline-4-thione |
InChI |
InChI=1S/C20H15N3S/c1-14-9-11-15(12-10-14)23-19(18-8-4-5-13-21-18)22-17-7-3-2-6-16(17)20(23)24/h2-13H,1H3 |
Clé InChI |
CZTZMLNTTZGHKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=S)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12912983.png)

![2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B12912998.png)








![6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12913042.png)

![5-[(4-Aminopyrimidin-2-yl)sulfanyl]-2-pentyl-2-phenylcyclopentan-1-one](/img/structure/B12913046.png)
